3-[(Z)-2-nitroethenyl]-1H-indole
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Overview
Description
3-[(Z)-2-nitroethenyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound features a nitroethenyl group attached to the indole ring, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-2-nitroethenyl]-1H-indole typically involves the reaction of indole with nitroethene under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring . The nitroethenyl group can be introduced via a Heck reaction, where an alkene is coupled with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by Heck coupling. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-pressure reactors and continuous flow systems to manage the exothermic nature of the reactions .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-2-nitroethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoles depending on the electrophile used.
Scientific Research Applications
3-[(Z)-2-nitroethenyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Z)-2-nitroethenyl]-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-2-nitroethenyl]-1H-indole: The E isomer of the compound, which has different spatial arrangement and potentially different biological activities.
2-nitroindole: Lacks the ethenyl group, leading to different chemical and biological properties.
3-ethyl-1H-indole: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
3-[(Z)-2-nitroethenyl]-1H-indole is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-[(Z)-2-nitroethenyl]-1H-indole |
InChI |
InChI=1S/C10H8N2O2/c13-12(14)6-5-8-7-11-10-4-2-1-3-9(8)10/h1-7,11H/b6-5- |
InChI Key |
IPASVEYYTNTJTM-WAYWQWQTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C\[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C[N+](=O)[O-] |
Origin of Product |
United States |
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